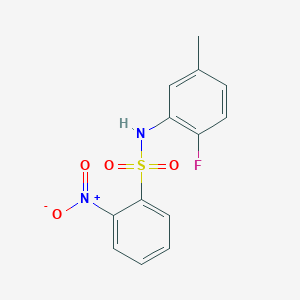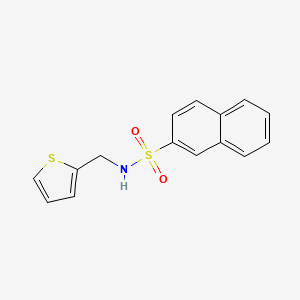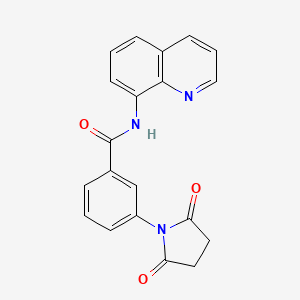
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide, also known as FNBS, is a chemical compound that has been widely used in scientific research applications. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide involves the inhibition of specific enzymes and proteins. This compound binds to the active site of enzymes and proteins, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the nature of the enzyme or protein.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of specific enzymes. This compound has also been reported to inhibit the production of inflammatory cytokines, thereby reducing inflammation. In addition, it has been shown to have antibacterial properties by inhibiting the activity of specific enzymes involved in bacterial cell wall biosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. This compound has a high affinity for enzymes and proteins, making it a useful tool for their detection and inhibition. However, this compound has some limitations for lab experiments. It may exhibit non-specific binding to other biomolecules, leading to false-positive results. In addition, the irreversible inhibition of enzymes and proteins by this compound may limit its use in some experiments.
Zukünftige Richtungen
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has shown promising results in scientific research, and there are several future directions for its use. One potential direction is the development of this compound-based therapeutics for the treatment of cancer, inflammation, and bacterial infections. Another direction is the development of new fluorescent probes based on this compound for the detection of specific biomolecules. Furthermore, the use of this compound in combination with other compounds may enhance its efficacy and specificity. Overall, this compound is a valuable tool for scientific research with significant potential for future applications.
Synthesemethoden
The synthesis of N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-fluoro-5-methylaniline in the presence of a base. The reaction takes place at room temperature and yields this compound as a yellow crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has been extensively used in scientific research for its diverse applications. It has been used as a fluorescent probe in the detection of enzymes, proteins, and other biomolecules. This compound has also been used in the synthesis of novel compounds with potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties.
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-6-7-10(14)11(8-9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLHKCNZJJXFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)
![3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5886793.png)


![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5886815.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5886817.png)
